molecular formula C12H10N2Na2O8S3 B12687088 Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide CAS No. 71477-14-0

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide

Cat. No.: B12687088
CAS No.: 71477-14-0
M. Wt: 452.4 g/mol
InChI Key: JJEZGYPSCKSFGW-UHFFFAOYSA-L
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Description

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide is a chemical compound with the molecular formula C12H8N2Na2O8S3 and a molecular weight of 450.375 g/mol . This compound is known for its unique structure, which includes two amino groups and two sulfonate groups attached to a dibenzothiophene core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide typically involves the following steps:

    Nitration: The starting material, dibenzothiophene, undergoes nitration to introduce nitro groups at the 3 and 7 positions.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The resulting 3,7-diaminodibenzothiophene is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups at the 1 and 2 positions.

    Oxidation: Finally, the compound is oxidized to form the 5,5-dioxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: The sulfonate groups can be reduced to sulfonic acids under specific conditions.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino groups.

Scientific Research Applications

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfonate groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide can be compared with other similar compounds, such as:

    3,7-diaminodibenzothiophene: Lacks the sulfonate groups and has different chemical properties.

    3,7-diaminodibenzothiophene sulfone: Similar structure but without the disodium salt form.

    Dibenzothiophene derivatives: Various derivatives with different functional groups can be compared based on their chemical and biological properties.

The uniqueness of this compound lies in its combination of amino and sulfonate groups, which confer distinctive chemical reactivity and potential biological activities.

Properties

CAS No.

71477-14-0

Molecular Formula

C12H10N2Na2O8S3

Molecular Weight

452.4 g/mol

IUPAC Name

disodium;3,7-diamino-5,5-dioxodibenzothiophene-4a,9b-disulfonate

InChI

InChI=1S/C12H12N2O8S3.2Na/c13-7-1-2-9-10(5-7)23(15,16)12(25(20,21)22)6-8(14)3-4-11(9,12)24(17,18)19;;/h1-6H,13-14H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2

InChI Key

JJEZGYPSCKSFGW-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)C3(C2(C=CC(=C3)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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